Verlamelin
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Overview
Description
Verlamelin is a cyclic lipodepsipeptide isolated from the entomopathogenic fungus Lecanicillium speciesThe compound is characterized by its unique structure, which includes a cyclic hexadepsipeptide bridged by ester bonding between a hydroxy group on a fatty acid moiety and a carboxyl group on the terminal valine of an amide-bonded tetradecanoyl-hexapeptide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Verlamelin is typically produced through the fermentation of Lecanicillium species. The fungus is cultivated under static conditions in a liquid medium containing sucrose, yeast extract, calcium carbonate, and HP20. The whole broth is then extracted with n-butanol, and the compounds are purified using silica gel column chromatography, C18 column chromatography, and preparative reverse-phase high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is grown in production media such as YES medium (8% sucrose, 4% yeast extract) and SMY medium (4% maltose, 1% yeast extract, 1% peptone). The conidia are collected from strains grown on potato dextrose agar and used to inoculate the production media .
Chemical Reactions Analysis
Types of Reactions: Verlamelin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .
Major Products Formed: The major products formed from these reactions include modified this compound derivatives with enhanced antifungal properties. These derivatives are often tested for their efficacy against various plant pathogenic fungi .
Scientific Research Applications
Verlamelin has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique structure and potential as a lead compound for developing new antifungal agents.
Biology: The compound’s ability to inhibit fungal growth makes it a valuable tool for studying fungal biology and pathogenesis.
Medicine: this compound’s antifungal properties are explored for potential therapeutic applications in treating fungal infections.
Industry: The compound is investigated for its use in agricultural settings to protect crops from fungal diseases
Mechanism of Action
Verlamelin is compared with other cyclic depsipeptides of fungal origin, such as destruxins, aureobasidine A, and beauvericine. These compounds share similar structural features, including the presence of amino acids and fatty acid moieties. this compound is unique due to its specific amino acid sequence and the presence of a 5-hydroxytetradecanoic acid moiety .
Comparison with Similar Compounds
- Destruxins
- Aureobasidine A
- Beauvericine
Verlamelin’s uniqueness lies in its specific structure and potent antifungal activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C45H71N7O11 |
---|---|
Molecular Weight |
886.1 g/mol |
IUPAC Name |
3-[6-(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide |
InChI |
InChI=1S/C45H71N7O11/c1-6-7-8-9-10-11-12-15-32-16-13-18-37(56)50-39(29(5)53)43(60)47-28(4)44(61)52-25-14-17-35(52)42(59)48-33(23-24-36(46)55)40(57)49-34(26-30-19-21-31(54)22-20-30)41(58)51-38(27(2)3)45(62)63-32/h19-22,27-29,32-35,38-39,53-54H,6-18,23-26H2,1-5H3,(H2,46,55)(H,47,60)(H,48,59)(H,49,57)(H,50,56)(H,51,58) |
InChI Key |
SORSHHMYDAJYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)C)C(C)O |
Origin of Product |
United States |
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